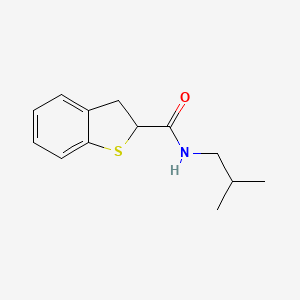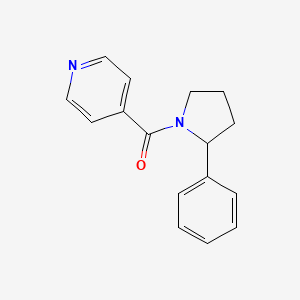
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone, also known as PPYM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPYM is a member of the pyrrolidine class of compounds and has a molecular weight of 296.38 g/mol.
Mecanismo De Acción
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone involves its inhibition of the dopamine transporter. This inhibition leads to increased levels of dopamine in the brain, which can affect behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine and serotonin transporters. The precise mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone on these transporters is not fully understood and requires further research.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to increase locomotor activity and produce rewarding effects, indicating its potential as a tool for studying addiction and motivation. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have antidepressant-like effects and may have potential as a treatment for depression. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to have a low toxicity profile, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has several advantages as a tool for scientific research. It has a high affinity for neurotransmitter transporters and can be used to study the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has a low toxicity profile, making it a safe compound to use in animal studies. However, there are also limitations to using (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone in lab experiments. Its effects on neurotransmitter transporters are not fully understood, and further research is needed to elucidate its mechanism of action. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone is also a synthetic compound that may not accurately reflect the effects of natural neurotransmitters in the brain.
Direcciones Futuras
There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone. One area of interest is its potential as a treatment for depression. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to have antidepressant-like effects in animal studies and may have potential as a novel antidepressant. Another area of interest is its potential as a tool for studying addiction and motivation. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to produce rewarding effects in animal studies, indicating its potential as a tool for studying addiction. Further research is needed to fully understand the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone and its potential applications in scientific research.
Métodos De Síntesis
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-bromopyridine and 2-phenylpyrrolidine with sodium hydride in dimethylformamide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone. This synthesis method has been optimized to produce high yields of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone with good purity.
Aplicaciones Científicas De Investigación
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition of the dopamine transporter can lead to increased levels of dopamine in the brain, which can have a range of effects on behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine and serotonin transporters.
Propiedades
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-8-10-17-11-9-14)18-12-4-7-15(18)13-5-2-1-3-6-13/h1-3,5-6,8-11,15H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDPIWNSSZRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


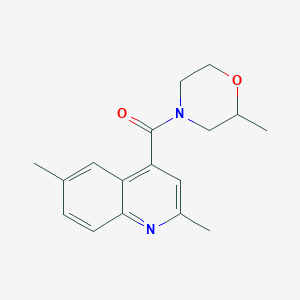
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
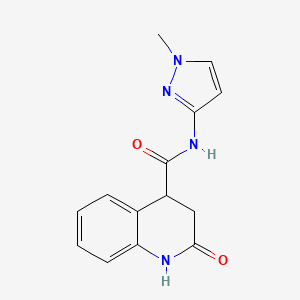

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
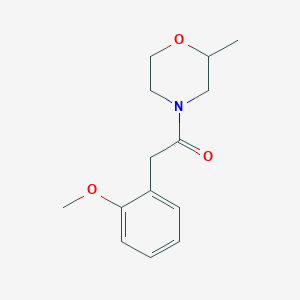
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
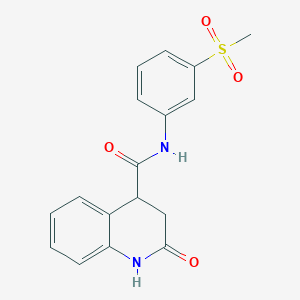
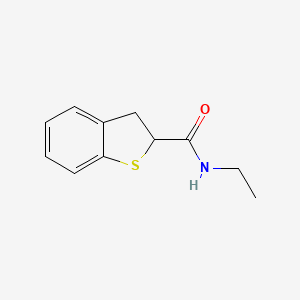
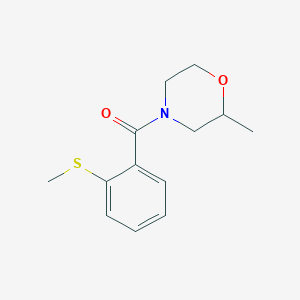
methanone](/img/structure/B7492339.png)

